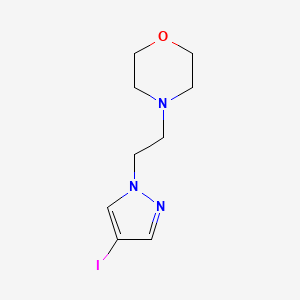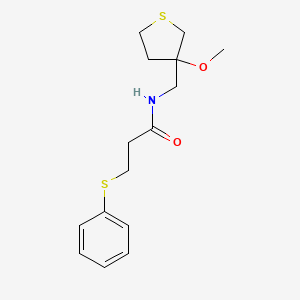![molecular formula C21H33ClN2O2Si B2982959 tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1951439-87-4](/img/structure/B2982959.png)
tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also has a tert-butyl group, a chloro group, a carboxylate group, and a triisopropylsilyl group attached to it .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of tert-Butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Applications
Synthesis of Biologically Active Compounds: The compound tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a precursor in the synthesis of biologically active natural products. Its structure allows for the creation of complex molecules that may exhibit anticancer , anti-inflammatory , and analgesic properties .
Development of Pharmaceutical Intermediates: As an intermediate in pharmaceutical synthesis, this compound can be used to develop new drugs with potential therapeutic applications. Its reactive sites make it suitable for further chemical modifications, leading to a variety of pharmacologically active agents .
Material Science: In material science, this compound could be utilized in the development of organic electronic materials . Its pyrrolopyridine core is structurally conducive for the creation of conductive polymers or small molecules for organic light-emitting diodes (OLEDs) and other electronic applications .
Chemical Research: This compound is valuable in chemical research for studying reaction mechanisms and synthetic pathways . It can help in understanding the behavior of silyl-protected compounds and their role in various chemical reactions .
Catalysis: The tert-butyl group in the compound can act as a steric hindrance in catalytic reactions, which can be exploited to control reaction selectivity. This property is essential in designing selective catalysts for industrial chemical processes .
Agricultural Chemistry: In agricultural chemistry, derivatives of this compound could be explored for the development of new agrochemicals . Its structural framework allows for the synthesis of compounds that may act as pesticides or herbicides .
Environmental Studies: This compound can be used in environmental studies to understand the degradation of silyl-protected compounds . It can provide insights into the environmental fate of such chemicals and their potential impact on ecosystems .
Educational Purposes: For educational purposes, this compound can be used to teach advanced organic synthesis techniques. It offers a complex structure that challenges students to understand multistep synthesis and protecting group strategies .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O2Si/c1-13(2)27(14(3)4,15(5)6)24-11-10-16-18(22)17(12-23-19(16)24)20(25)26-21(7,8)9/h10-15H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSLHZRVHPPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)

![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)
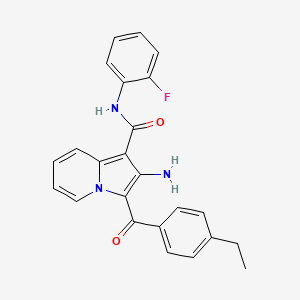
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)
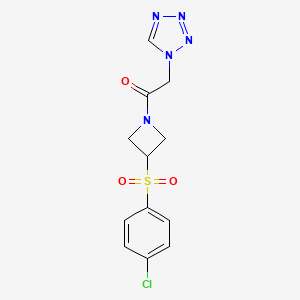

![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
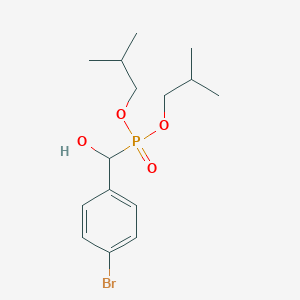
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
